molecular formula C8H8ClNO3 B1328011 5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 309275-47-6

5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1328011
CAS No.: 309275-47-6
M. Wt: 201.61 g/mol
InChI Key: ILAMGKVVUJDDSF-UHFFFAOYSA-N
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Description

5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 309275-47-6) is a pyridone derivative characterized by a chloro substituent at position 5 and methyl groups at positions 4 and 6 on the dihydropyridine ring. Its synthesis typically involves cyclization reactions and substitution steps to introduce the chloro and methyl groups, as inferred from analogous methodologies in the literature .

Properties

IUPAC Name

5-chloro-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-3-5(8(12)13)7(11)10-4(2)6(3)9/h1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAMGKVVUJDDSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1Cl)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649747
Record name 5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309275-47-6
Record name 5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2,4,6-trimethylpyridine and chlorinating agents.

    Oxidation: The methyl groups at the 4th and 6th positions are oxidized to form the corresponding ketone and carboxylic acid groups. This can be done using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Cyclization: The final step involves cyclization to form the dihydropyridine ring, which can be facilitated by acidic or basic conditions depending on the specific synthetic route.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control helps in optimizing the reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Ammonia (NH3), thiols (R-SH)

Major Products

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential anti-inflammatory and antimicrobial properties. Research is ongoing to determine its efficacy and safety in clinical applications.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The chlorine atom and carboxylic acid group play crucial roles in binding to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative used.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs of the target compound include derivatives with variations in substituents on the pyridone ring. These modifications influence physicochemical properties, reactivity, and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pyridone Derivatives
Compound Name Substituents Synthesis Method Key Properties Applications References
5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid 5-Cl, 4,6-diCH₃ Cyclization with chloro-substituted reagents; purification via column chromatography High thermal stability, lipophilic due to Cl and CH₃ groups Potential fungicide/pharmaceutical agent (inferred from structural analogs)
1-Benzyl-5-(2-hydroxy-4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (4n) 1-benzyl, 5-(hydroxy-4-methoxybenzoyl) Reflux in methanol, purified via column chromatography Polar solubility (due to hydroxy/methoxy groups); distinct ¹H NMR shifts (δ 6.8–7.4 ppm for aromatic protons) Pharmacological research (antibacterial/antifungal screening)
1-(4-Chlorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid 1-(4-ClPh), 4,6-diCH₃ Cyclization using substituted anilines and acetylacetone Enhanced bioactivity; used in plant growth regulation Agrochemical (plant growth regulator)
1-(2-Methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid 1-(methoxyethyl), 4,6-diCH₃ Not explicitly detailed; likely similar to N-alkylation methods Increased solubility in polar solvents (due to methoxyethyl group) Not specified; potential for drug delivery systems

Biological Activity

5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, also known by its CAS number 309275-47-6, is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

  • Molecular Formula : C₈H₈ClNO₃
  • Molecular Weight : 201.61 g/mol
  • Structure : The compound features a dihydropyridine ring with a carboxylic acid functional group and a chlorine atom at the 5-position.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that may include cyclization and functional group modifications. Various methods have been reported in the literature for synthesizing similar pyridine derivatives, emphasizing the importance of optimizing reaction conditions for yield and purity.

Anticancer Activity

Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, research involving similar compounds has shown promising results against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)Reference
Compound AA549 (Lung)66
Compound BHCT116 (Colon)50
Compound CMCF7 (Breast)40

The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation. In particular, structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyridine ring can enhance cytotoxic effects while minimizing toxicity to normal cells.

Antimicrobial Activity

The antimicrobial potential of 5-chloro derivatives has also been investigated. Compounds similar to 5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine have been tested against multidrug-resistant pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
MRSA (Methicillin-resistant Staphylococcus aureus)8 µg/mL
E. coli (Escherichia coli)16 µg/mL
K. pneumoniae (Klebsiella pneumoniae)32 µg/mL

These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents targeting resistant strains.

The mechanisms underlying the biological activities of 5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine derivatives involve:

  • Inhibition of Enzymatic Activity : Some studies indicate that these compounds can inhibit key enzymes involved in cell cycle regulation and DNA repair.
  • Induction of Apoptosis : The activation of apoptotic pathways has been observed in cancer cells treated with these compounds.
  • Disruption of Membrane Integrity : Antimicrobial activity may be linked to the ability to disrupt bacterial cell membranes.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a series of dihydropyridine derivatives against A549 lung adenocarcinoma cells. The results indicated that compounds with free amino groups exhibited enhanced cytotoxicity compared to those lacking such groups. The most potent derivative reduced cell viability significantly while showing lower toxicity towards non-cancerous cells.

Case Study 2: Antimicrobial Resistance

In another investigation focusing on antimicrobial properties, derivatives were tested against various strains of MRSA and other resistant pathogens. The results highlighted the potential for these compounds to act as effective agents against infections caused by multidrug-resistant bacteria.

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